molecular formula C11H14N4O3S B2577150 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797027-54-3

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2577150
CAS No.: 1797027-54-3
M. Wt: 282.32
InChI Key: XDDMXIMSBMKKON-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a complex organic compound belonging to the class of n-acetylarylamines. These compounds are characterized by the substitution of one or more amide hydrogens with an aryl group. This specific compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, fused with an azepine ring, forming a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Formation of the Azepine Ring: The thiazole intermediate is then subjected to further cyclization with an appropriate diamine or amino acid derivative to form the azepine ring.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and azepine rings in various chemical environments.

Biology

Biologically, compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound is investigated for its potential as a pharmacophore in drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The thiazole ring is a common motif in many drugs, and modifications to this structure can lead to new treatments for various diseases.

Industry

Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.

    Azepine: A seven-membered nitrogen-containing ring.

    N-acetylarylamines: Compounds with an acetamide group substituted by an aryl group.

Uniqueness

What sets 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide apart is its fused bicyclic structure, combining the properties of both thiazole and azepine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-6(16)13-5-8(17)15-11-14-7-3-2-4-12-10(18)9(7)19-11/h2-5H2,1H3,(H,12,18)(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDMXIMSBMKKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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